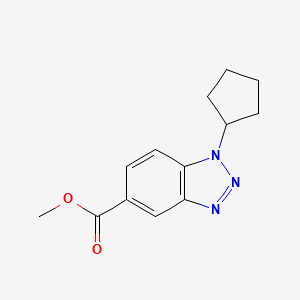

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate

Description

Historical Context of Benzotriazole Derivatives in Organic Chemistry

The historical trajectory of benzotriazole derivatives traces back to the late 19th century, with the first synthesis of benzotriazole reported in 1889 by G. Schultz. Initially, benzotriazole found industrial applications as a corrosion inhibitor, particularly for metals such as copper, zinc, and aluminum, due to its ability to form a protective film on metal surfaces. The compound's industrial relevance persisted throughout the 20th century, with benzotriazole being widely utilized in water treatment systems, lubricants, and anti-freeze solutions. However, the evolution of benzotriazole from a purely industrial chemical to a sophisticated synthetic auxiliary marked a pivotal transformation in organic chemistry.

The recognition of benzotriazole as a versatile synthetic auxiliary emerged in 1980, when it was first reported for use in organic chemistry. This development represented a fundamental shift in understanding the potential applications of benzotriazole beyond its traditional industrial uses. The unique properties that made benzotriazole attractive as a synthetic auxiliary included its dual nature as both a weak acid with a pKa of 8.2 and a weak base with a pKa below 0. This acid-base property enables benzotriazole to exhibit both electron-donating and electron-withdrawing abilities, leading to diverse synthetic applications.

The historical evolution from corrosion inhibitor to pharmacological tool demonstrates benzotriazole's wide-ranging applications and the potential for future innovation. By the mid-20th century, benzotriazole began attracting attention for its potential biological activity, particularly its ability to interact with enzymes and proteins. This transition reflected a broader trend in medicinal chemistry where industrial chemicals were systematically evaluated for biological activity, leading to the discovery of new therapeutic agents and synthetic methodologies.

The development of substituted benzotriazoles, including cyclopentyl derivatives, represents the culmination of decades of research into structure-activity relationships. The systematic modification of the benzotriazole scaffold through N-substitution and ring functionalization has enabled chemists to fine-tune the electronic and steric properties of these compounds for specific applications. The incorporation of cyclopentyl groups, in particular, emerged from research into hydrophobic substituents that could enhance lipophilicity while maintaining conformational flexibility.

Structural Classification and Nomenclature of Substituted Benzotriazoles

Benzotriazole consists of two fused rings: a benzene ring fused to a 1,2,3-triazole ring. The fundamental structure can be viewed as the fusion of a benzene and triazole rings, resulting in a heterocyclic compound with the chemical formula C₆H₄N₃H. The five-membered triazole ring can exist in two tautomeric forms, and both tautomers can give rise to derivatives through substitution at different positions. X-ray crystallography has established the predominant structural form, showing N=N and HN-N distances of 1.306 and 1.340 Å respectively.

The nomenclature of substituted benzotriazoles follows systematic naming conventions established by the International Union of Pure and Applied Chemistry. In the case of this compound, the name precisely describes the substitution pattern: the cyclopentyl group is attached to the N-1 position of the triazole ring, while the carboxylate ester functionality is positioned at the 5-position of the benzene ring. The numbering system for benzotriazole begins with the nitrogen atoms of the triazole ring (positions 1, 2, and 3), followed by the carbon atoms of the benzene ring (positions 4, 5, 6, and 7).

| Structural Component | Position | Chemical Group | Molecular Contribution |

|---|---|---|---|

| Benzotriazole Core | 1-7 | C₆H₄N₃ | 119.05 |

| Cyclopentyl Substituent | N-1 | C₅H₉ | 69.11 |

| Methyl Ester Group | C-5 | COOCH₃ | 59.04 |

| Total Molecular Weight | - | C₁₃H₁₅N₃O₂ | 247.28 |

The structural classification of this compound places it within the broader category of N-substituted benzotriazole esters. This classification reflects both the nature of the substituent (an aliphatic cyclic group) and the functional group modification (esterification of the carboxylic acid). The compound exhibits characteristics typical of both benzotriazole derivatives and ester compounds, including specific spectroscopic signatures and chemical reactivity patterns.

The systematic nomenclature also reflects the regioselectivity of substitution reactions used to synthesize such compounds. N-alkylation of benzotriazole typically produces mixtures of 1- and 2-alkyl derivatives, but modern synthetic methods have achieved high regioselectivity for the N-1 position. The development of solvent-free techniques using potassium carbonate, silicon dioxide, and tetrabutylammonium bromide has enabled the regioselective formation of 1-alkyl benzotriazoles in moderate to high yields with short reaction times.

Significance of Cyclopentyl and Ester Functional Groups in Molecular Design

The incorporation of cyclopentyl and ester functional groups in this compound represents strategic molecular design decisions that significantly impact the compound's physicochemical properties and potential applications. The cyclopentyl group, as a five-membered saturated carbocyclic ring, contributes specific steric and electronic characteristics that distinguish it from other alkyl substituents. Research has demonstrated that cyclopentyl groups can provide favorable interactions compared to simpler alkyl groups due to their additional ethylene moiety, which enables enhanced van der Waals interactions.

The thermodynamic profiles of compounds containing cyclopentyl versus isopropyl groups reveal important insights into the advantages of cyclopentyl substitution. Studies on ATP-competitive kinase inhibitors with similar chemical structures, differing only in their terminal hydrophobic groups (cyclopentyl versus isopropyl), have shown that the cyclopentyl derivative gains more favorable interactions because of the additional ethylene moiety. The structural observations indicate that the enthalpic advantage of the cyclopentyl derivative is accompanied by a lower entropic loss, suggesting that the additional conformational flexibility of the cyclopentyl group is offset by more favorable binding interactions.

| Property | Cyclopentyl Group | Linear Alkyl Equivalent | Advantage |

|---|---|---|---|

| Steric Bulk | Moderate | Low | Enhanced selectivity |

| Conformational Flexibility | High | Variable | Adaptable binding |

| Hydrophobic Surface Area | Optimized | Limited | Improved lipophilicity |

| van der Waals Interactions | Enhanced | Standard | Stronger binding |

The ester functional group in this compound serves multiple purposes in molecular design. Ester groups are well-established as bioisosteric replacements for carboxylic acids, offering improved membrane permeability while maintaining hydrogen bonding capabilities. The ester functional group, with its characteristic R-CO-OR arrangement, consists of a central carbonyl group, an alkyl group, and an alkoxy group. This configuration enables the ester to participate in various intermolecular interactions, including hydrogen bonding as an acceptor and dipole-dipole interactions.

The synthetic accessibility of benzotriazolyl alkyl esters has been enhanced through the development of novel synthetic methodologies. Recent research has demonstrated a method for synthesizing benzotriazolyl alkyl esters from N-acylbenzotriazoles and dichloromethane under mild conditions. This approach involves base-catalyzed hydrolysis of N-acyl benzotriazole, in situ formation of chloromethyl benzotriazole through reaction with dichloromethane in the presence of base, and subsequent formation of the desired ester through reaction with the acyloxy anion.

The combination of cyclopentyl and ester functionalities in a single molecule creates a compound with unique physicochemical properties. The calculated molecular properties include a LogP value of 2.97, indicating favorable lipophilicity for membrane permeation. The density of 1.4±0.1 g/cm³ and boiling point of 417.9±18.0 °C at 760 mmHg reflect the compound's substantial molecular weight and intermolecular interactions. The flash point of 206.6±21.2 °C indicates thermal stability suitable for various synthetic manipulations.

Properties

IUPAC Name |

methyl 1-cyclopentylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-18-13(17)9-6-7-12-11(8-9)14-15-16(12)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTGNEMBMFZRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171265 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400645-30-8 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Steps

Reaction Conditions and Optimization

Benzotriazole Formation: The diazotization of o-phenylenediamine is performed under cold conditions (0–5 °C) to control the reaction rate and prevent side reactions. Glacial acetic acid serves as solvent and acid medium to facilitate ring closure.

Cyclopentylation: Potassium carbonate is commonly used as a mild base to deprotonate the benzotriazole nitrogen, enabling nucleophilic attack on cyclopentyl bromide. The reaction is typically carried out under reflux in polar aprotic solvents such as DMF or acetone to enhance nucleophilicity and solubility.

Carboxylation: Methyl chloroformate reacts with the cyclopentylated benzotriazole in the presence of a base like triethylamine to neutralize the released HCl. The reaction is generally conducted at room temperature or slightly below to avoid decomposition of sensitive intermediates.

Industrial Synthesis Considerations

Continuous Flow Reactors: Industrial production may employ continuous flow technology to improve reaction control, heat dissipation, and scalability. This approach enhances safety when handling diazotization and alkylation steps.

Catalysts and Purification: Use of phase-transfer catalysts or optimized bases can improve cyclopentylation yield. Purification typically involves silica gel chromatography or recrystallization to achieve high purity of the final ester.

Yield and Purity: Literature reports yields ranging from 70% to over 90% for individual steps, with overall yields optimized by controlling reaction time, temperature, and stoichiometry.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents & Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Benzotriazole Formation | o-Phenylenediamine, NaNO2, AcOH, 0–5 °C | ~91 | High selectivity, cold conditions required |

| Cyclopentylation | Cyclopentyl bromide, K2CO3, DMF/acetone, reflux | 70–85 | Base-mediated nucleophilic substitution |

| Carboxylation (Esterification) | Methyl chloroformate, triethylamine, DCM, rt | 70–83 | Mild conditions to preserve ester group |

Supporting Research Findings

The diazotization method for benzotriazole ring synthesis is well-established and provides a robust platform for subsequent functionalization.

Cyclopentylation at the N-1 position of benzotriazole is facilitated by the nucleophilicity of the nitrogen and the electrophilicity of cyclopentyl bromide, with potassium carbonate efficiently scavenging the generated HBr.

The carboxylation step using methyl chloroformate is a standard esterification approach, yielding the methyl ester with minimal side reactions under controlled conditions.

Industrial patents describe related benzimidazole derivatives synthesized via analogous multi-step sequences, indicating the scalability and adaptability of this synthetic route.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are typically employed.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Amines and alcohols.

Substitution: Alkylated derivatives and other substituted benzotriazoles.

Scientific Research Applications

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 245.28 g/mol . It belongs to the class of benzotriazoles, characterized by a fused benzene and triazole ring structure. Benzotriazoles are known for their diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

- Biology The compound can be employed in the study of enzyme inhibition and as a probe in biological assays.

- Industry It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide (). Major products formed through oxidation include carboxylic acids, ketones, and aldehydes.

- Reduction Reduction reactions can lead to the formation of amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride () and hydrogen gas () are often used. Amines and alcohols are major products of reduction reactions.

- Substitution The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups. Nucleophiles such as alkyl halides and bases like sodium hydride () are typically employed. Alkylated derivatives and other substituted benzotriazoles can be formed through substitution.

This compound's biological activity is mediated through interactions with specific biological targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and catalysis. It has been shown to activate G protein-coupled receptors (GPCRs), specifically GPR84 and HCA3, which are involved in various physiological processes.

Benzotriazole Derivatives in Biomedical Research

Benzotriazole derivatives have been highlighted for their place in biomedical research . Examples include:

- Antibacterial and Antifungal Activity: 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives, prepared through diazonium coupling reaction, showed good to moderate antibacterial and antifungal activities .

- Antimycobacterial Activity: Derivatives modified with a nitrobenzylsulfenyl group at position 2 and a substitution on the heterocycles benzene moiety with halogen atoms have enhanced biological activity .

- Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. This has been observed in studies focusing on enzyme assays where the compound showed significant inhibitory effects.

- Receptor Activation: It has been shown to activate G protein-coupled receptors (GPCRs), specifically GPR84 and HCA3, which are involved in various physiological processes.

Mechanism of Action

The mechanism by which Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzotriazole Core

Alkyl vs. Cycloalkyl Substituents

- Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate (CAS 1400645-00-2): Molecular formula: C₁₄H₁₇N₃O₂ (MW: 259.30 g/mol). Higher lipophilicity (logP ~2.8 estimated) than the cyclopentyl analog .

Methyl 1-cyclopropylbenzotriazole-5-carboxylate (CAS 887350-84-7):

Linear Alkyl Substituents

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate :

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate :

Ester Group Modifications

- Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS 1845706-36-6): Molecular formula: C₁₄H₁₇N₃O₂ (MW: 259.30 g/mol). Ethyl ester increases solubility in non-polar solvents (e.g., hexane) but reduces hydrolysis susceptibility compared to methyl esters .

1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 691363-08-3):

Halogenated Derivatives

- Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS 1820686-19-8):

Physicochemical Properties Comparison

Biological Activity

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate is a compound belonging to the benzotriazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biotechnology.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Benzotriazole Core : A heterocyclic aromatic compound that contributes to its biological properties.

- Cyclopentyl Group : Enhances lipophilicity and may influence receptor interactions.

- Carboxylate Functionality : Important for interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific biological targets. Some key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. This has been observed in studies focusing on enzyme assays where the compound showed significant inhibitory effects.

- Receptor Activation : It has been shown to activate G protein-coupled receptors (GPCRs), specifically GPR84 and HCA3, which are involved in various physiological processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated:

- Cytotoxicity Against Cancer Cell Lines : The compound has shown significant cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.48 |

| U-937 | 0.78 |

| HCT-116 | 1.17 |

These values suggest that the compound is more effective than some conventional chemotherapeutics like doxorubicin in certain contexts .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have reported:

- Inhibition of Bacterial Growth : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Study on Anticancer Activity

In a detailed study assessing the anticancer properties of this compound:

- Methodology : Various concentrations were tested on MCF-7 and U-937 cell lines.

- Findings : The compound induced apoptosis in a dose-dependent manner, evidenced by increased caspase activity and cell cycle arrest at the G1 phase .

Study on Antimicrobial Effects

A separate investigation focused on the antimicrobial efficacy of the compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzotriazole derivatives typically involves coupling reactions between cyclopentyl amines and benzotriazole precursors. For example, analogous compounds like Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate are synthesized via nucleophilic substitution or condensation reactions in the presence of bases like triethylamine . Optimization should focus on solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and catalyst use (e.g., DMAP for esterification). Purity can be improved via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, ester carbonyl at ~165–170 ppm in -NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization can verify molecular weight (e.g., theoretical = 243.10 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and refine using SHELXL (see Advanced Questions ) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at 4°C in amber glass vials to prevent ester hydrolysis or photodegradation. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) should be conducted quarterly. Avoid exposure to moisture and strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : Use SHELXL’s TWIN and HKLF5 commands to model twinning or disorder. For example, if anisotropic displacement parameters (ADPs) for the cyclopentyl group show outliers, apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. Validate with Rint and GooF metrics .

Q. What computational methods are suitable for studying this compound’s electronic properties or reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-311+G(d,p) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural analogs with known cytotoxicity (e.g., Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate’s bioactivity ).

- MD Simulations : Assess solvation dynamics in water/ethanol mixtures with GROMACS .

Q. How can researchers address conflicting toxicity data or gaps in hazard profiles?

- Methodological Answer : Perform read-across analysis using structurally similar compounds (e.g., Ethyl 1H-1,2,3-benzotriazole-5-carboxylate) with available data. Conduct in vitro assays:

- Ames test (TA98 strain) for mutagenicity.

- MTT assay on HepG2 cells for acute toxicity (IC50).

- If data remains scarce, apply the Threshold of Toxicological Concern (TTC) framework for risk assessment .

Q. What experimental strategies can elucidate the compound’s role in catalytic or biological systems?

- Methodological Answer :

- Mechanistic Studies : Use -NMR kinetics to track ester hydrolysis rates under varying pH (e.g., 0.1 M HCl vs. PBS).

- Biological Screening : Test against cancer cell lines (e.g., HCT-116) at 10–100 µM doses, referencing cytotoxic analogs like Fuzanin D .

- Ligand Design : Modify the cyclopentyl group to isopropyl or benzyl substituents and compare binding affinities via SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.